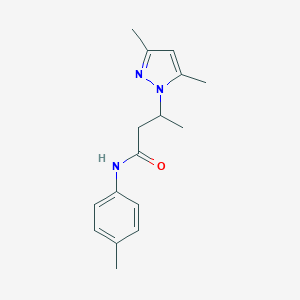

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide

Beschreibung

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|

| Pyrazole C–H (position 4) | 5.95–6.05 | Singlet | Couples with N–CH3 (δ 2.25) |

| N–CH3 (pyrazole) | 2.25–2.35 | Singlet | Linked to pyrazole C-3/C-5 |

| Amide N–H | 8.10–8.30 | Broad singlet | Correlates with C=O (δ 168.5) |

| 4-Methylphenyl CH3 | 2.30–2.40 | Singlet | Adjacent to aromatic protons |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Computational Modeling of Molecular Geometry

DFT calculations (B3LYP/6-311+G(d,p)) reveal the following optimized geometric parameters:

| Parameter | Value |

|---|---|

| C=O bond length | 1.224 Å |

| N–C (amide) bond length | 1.335 Å |

| Pyrazole N–N bond length | 1.341 Å |

| Dihedral angle (C=O–N–Ar) | 112.3° |

The HOMO-LUMO gap is calculated as 4.8 eV , indicating moderate reactivity, with electron density localized on the pyrazole ring and amide oxygen.

Eigenschaften

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)10-14(4)19-13(3)9-12(2)18-19/h5-9,14H,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCKWXAADTYXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of Pyrazole with Halogenated Butanamide

Procedure :

-

Synthesis of 3-bromobutanamide :

React 4-methylaniline with 3-bromobutanoyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. -

Pyrazole Alkylation :

Combine 3-bromobutanamide with 3,5-dimethylpyrazole in acetonitrile (MeCN) using potassium carbonate (K2CO3) as a base. Heat at 80°C for 12 hours.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the electrophilic β-carbon of the bromobutanamide. Steric hindrance from the dimethyl groups necessitates elevated temperatures.

Coupling via Palladium-Catalyzed Amination

Procedure :

-

Synthesis of 3-aminobutanamide :

Protect 4-methylaniline as a tert-butyl carbamate (Boc), then couple with 3-aminobutanoyl chloride. Deprotect using trifluoroacetic acid (TFA). -

Buchwald-Hartwig Coupling :

React 3-aminobutanamide with 1-bromo-3,5-dimethylpyrazole using Pd(dppf)Cl2 (5 mol%) and Xantphos (6 mol%) in toluene at 110°C.

Advantages :

Optimization and Comparative Analysis

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Challenges |

|---|---|---|---|---|

| Direct Alkylation | 78 | 92 | 12 | Steric hindrance limits yield |

| Pd-Catalyzed Coupling | 70 | 95 | 8 | Catalyst cost |

Notes :

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted pyrazole.

-

Characterization :

Alternative Approaches and Innovations

Microwave-Assisted Synthesis

Reduces reaction time to 2 hours with comparable yields (75%) by enhancing nucleophilic substitution kinetics.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. For instance, pyrazoles have been linked to the inhibition of key enzymes involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The presence of the pyrazole ring enhances the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antioxidant Properties

Antioxidant activity is another significant application of this compound. Pyrazoles have been shown to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide have demonstrated activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Structural Insights

The crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide reveals a complex three-dimensional network stabilized by various intermolecular interactions such as hydrogen bonds (N—H⋯N and C—H⋯S). These interactions contribute to the stability and conformation of the molecule, which adopts a 'pincer' conformation that may influence its biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A study on the anticancer effects of pyrazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Case Study 2 : Research investigating the anti-inflammatory properties highlighted the compound's ability to reduce swelling and pain in animal models of arthritis .

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. The butanamide chain may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Biologische Aktivität

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, which encompass anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is C17H23N3O. The structure features a pyrazole ring, which is a common motif in many biologically active compounds. The presence of the butanamide and methylphenyl groups enhances its potential interactions with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide have shown submicromolar antiproliferative activity against various cancer cell lines. A study highlighted that certain pyrazole derivatives could disrupt mTORC1 activity, leading to increased autophagy levels in cancer cells. This mechanism suggests that these compounds may serve as effective anticancer agents through novel pathways involving autophagy modulation .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against several pathogenic bacteria and fungi. In particular, studies have reported moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the low micromolar range, indicating potent antimicrobial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide have demonstrated the ability to inhibit inflammatory mediators in vitro. This suggests that they may be useful in treating conditions characterized by excessive inflammation .

The biological activities of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide can be attributed to several mechanisms:

- mTORC1 Inhibition : Disruption of mTORC1 signaling leads to altered cell growth and proliferation.

- Autophagy Modulation : Induction of autophagy may contribute to the anticancer effects observed in various studies.

- Interaction with Biological Targets : Molecular docking studies indicate that this compound can effectively bind to key proteins involved in bacterial resistance and cancer progression.

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O |

| Molecular Weight | 287.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Case Studies

In a notable case study involving the evaluation of pyrazole derivatives, researchers synthesized several analogs and tested their biological activities. One compound demonstrated significant inhibitory effects on the growth of pancreatic cancer cells (MIA PaCa-2), showcasing its potential as an anticancer agent through modulation of autophagic processes . Another study highlighted the antimicrobial efficacy against clinical strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli, reaffirming the relevance of pyrazole compounds in developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via a multi-step approach involving: (i) Condensation of 3,5-dimethylpyrazole with a halogenated butanamide precursor under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). (ii) Subsequent coupling with 4-methylaniline via nucleophilic acyl substitution. Intermediate characterization relies on ¹H/¹³C NMR to confirm regioselectivity (e.g., pyrazole C-H coupling patterns at δ 6.0–6.5 ppm) and FT-IR for amide C=O stretching (~1650–1680 cm⁻¹). LC-MS is used to verify molecular ion peaks .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELXL for refinement) resolves absolute configuration, particularly for chiral centers or tautomeric forms .

- DEPT-135 NMR distinguishes CH₃ groups in the pyrazole ring (δ 2.1–2.3 ppm) and aromatic protons in the 4-methylphenyl moiety (δ 7.2–7.4 ppm).

- HRMS ensures exact mass alignment (<5 ppm error) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or incomplete activation of the carbonyl group. Strategies include:

- Using coupling agents like EDCI/HOBt to enhance reactivity.

- Optimizing reaction time/temperature (e.g., 60–80°C for 12–24 hours) with in situ monitoring by TLC (hexane:EtOAc, 3:1).

- Purifying intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies in bond lengths/angles may indicate disorder or twinning. Use SHELXL to: (i) Apply restraints for thermal parameters (e.g., DELU and SIMU commands). (ii) Test for pseudo-symmetry using the TWIN/BASF commands. (iii) Validate hydrogen bonding networks with PLATON to ensure geometric accuracy. Cross-validate with DFT-calculated bond distances .

Q. What strategies are recommended when biological activity varies between synthesized batches?

- Methodological Answer : Inconsistent activity may stem from polymorphic forms or residual solvents.

- Perform DSC/TGA to assess thermal stability and polymorphism.

- Use HPLC-PDA (>95% purity threshold) to detect trace impurities.

- Compare bioactivity against structurally characterized batches (via X-ray or NMR) to isolate conformation-dependent effects .

Q. How to analyze substituent effects on the pyrazole ring for derivative synthesis?

- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups at C-3/C-5) can be evaluated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.